

chemical and physical properties of 9-Benzyl-9H-purin-6-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 9-Benzyl-9H-purin-6-ol

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An In-Depth Technical Guide to 9-Benzyl-9H-purin-6-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **9-Benzyl-9H-purin-6-ol**, a purine derivative of interest in medicinal chemistry and drug discovery. This document summarizes its structural characteristics, physicochemical properties, and available spectral data, alongside a general methodology for its synthesis.

Core Chemical and Physical Properties

9-Benzyl-9H-purin-6-ol, also known as 9-benzylhypoxanthine, is a solid compound at room temperature.^[1] It is identified by the CAS Number 14013-11-7.^[1]

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₀ N ₄ O	^[1]
Molecular Weight	226.23 g/mol	
Physical Form	Solid	^[1]
CAS Number	14013-11-7	^[1]

Table 1: General Chemical and Physical Properties of **9-Benzyl-9H-purin-6-ol**

At present, specific experimental data for the melting point, boiling point, and detailed solubility of **9-Benzyl-9H-purin-6-ol** in various organic solvents are not readily available in the reviewed literature. However, it is recommended to handle the compound in a dry, sealed environment at temperatures between 2-8°C for optimal stability.^[1]

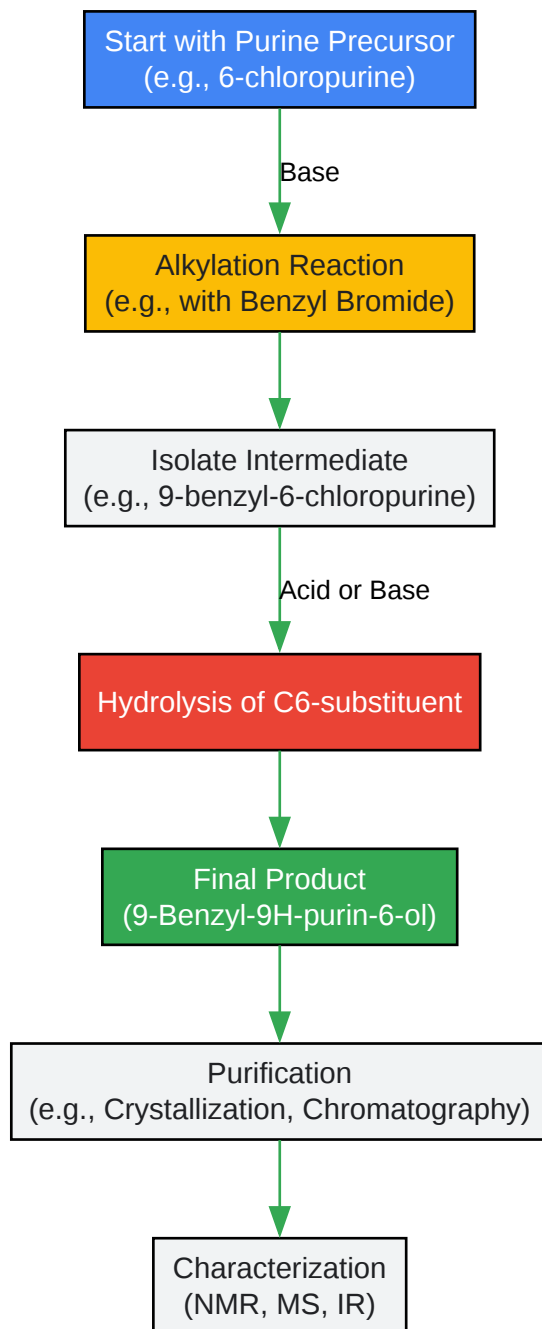
Synthesis Methodology

A general approach to the synthesis of 9-substituted purines, such as **9-Benzyl-9H-purin-6-ol**, involves the alkylation of a purine precursor. A common starting material for this synthesis is 6-chloropurine, which can be reacted with benzyl bromide in the presence of a base to yield 9-benzyl-6-chloropurine. Subsequent hydrolysis of the chloro group at the C6 position affords the desired **9-Benzyl-9H-purin-6-ol**.

A detailed, step-by-step experimental protocol for the synthesis of **9-Benzyl-9H-purin-6-ol** is not explicitly detailed in the currently available literature. However, a generalized procedure can be inferred from the synthesis of analogous purine derivatives.

General Experimental Workflow for Purine Synthesis:

General Synthetic Workflow for 9-Substituted Purines



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Caption: Generalized workflow for the synthesis of 9-substituted purines.

Spectral Data and Characterization

Detailed experimental spectra for **9-Benzyl-9H-purin-6-ol** are not widely published. However, standard analytical techniques would be employed for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

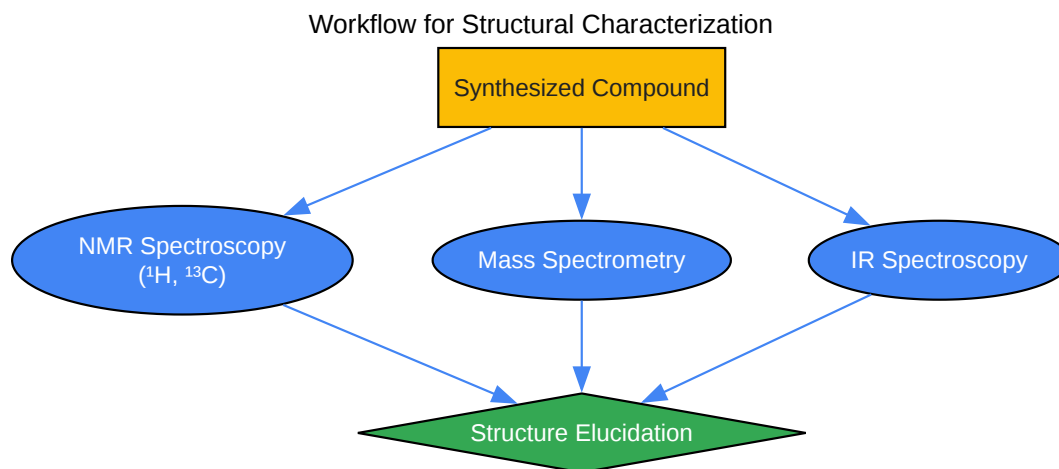
- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl protons (typically in the aromatic region, ~ 7.2 - 7.5 ppm, and a singlet for the CH_2 group, ~ 5.4 ppm), as well as signals for the purine ring protons. The position of the N-H proton signal can be variable and may appear as a broad singlet.
- ^{13}C NMR: The carbon NMR spectrum would display distinct resonances for the carbon atoms of the purine and benzyl rings.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

- N-H stretching vibrations.
- C=O stretching of the lactam group in the purine ring.
- C=C and C=N stretching vibrations within the aromatic purine and benzyl rings.
- C-H stretching and bending vibrations for the aromatic and methylene groups.

Mass Spectrometry (MS): Mass spectral analysis would be used to confirm the molecular weight of the compound. The molecular ion peak (M^+) would be expected at m/z 226.23.

Experimental Workflow for Compound Characterization:



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Caption: Standard workflow for the analytical characterization of a synthesized compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or associated signaling pathways of **9-Benzyl-9H-purin-6-ol**. Purine analogs are a well-established class of compounds with diverse biological activities, often acting as antagonists or agonists of purinergic receptors, or as enzyme inhibitors. Further research is required to elucidate the potential biological targets and pharmacological effects of this particular derivative.

Conclusion

9-Benzyl-9H-purin-6-ol is a purine derivative with potential for further investigation in the field of medicinal chemistry. This guide provides the foundational chemical and physical information currently available. To fully realize its potential, further experimental work is necessary to determine its precise physicochemical properties, develop a detailed and optimized synthetic protocol, and, most importantly, to investigate its biological activity profile and mechanism of

action. The lack of biological data currently precludes the description of any associated signaling pathways. Future research in these areas will be critical to understanding the therapeutic potential of this compound.

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References

- 1. Hypoxanthine, 7-(2-hydroxyethyl)-, p-toluenesulfonate [webbook.nist.gov]
- To cite this document: BenchChem. [chemical and physical properties of 9-Benzyl-9H-purin-6-ol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b084820#chemical-and-physical-properties-of-9-benzyl-9h-purin-6-ol]

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